N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
Description
N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a benzothiazole-derived compound featuring a dihydrothiazol-2-ylidene core with a fluorine substituent at the 4-position, a methyl group at the 3-position, and a pentanamide side chain. The Z-configuration of the imine bond (C=N) is critical for its planar geometry, enabling conjugation across the heterocyclic ring and influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-3-4-8-11(17)15-13-16(2)12-9(14)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIILTAGDTMAMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Formation of the Ylidene Group: The ylidene group is introduced by reacting the fluorinated benzothiazole with an appropriate alkylating agent under basic conditions.
Amidation: The final step involves the reaction of the intermediate with pentanoyl chloride in the presence of a base such as triethylamine to form the desired pentanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets. The fluorine atom and the benzothiazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Structure : Contains a dihydrothiazole ring with 2-methoxyphenyl and 4-methylbenzamide groups.
- Key Differences :
- The methoxy group (electron-donating) contrasts with the fluorine (electron-withdrawing) in the target compound, altering electron density distribution.
- The phenyl substituent introduces steric bulk compared to the methyl group in the target compound.
- Impact : Increased lipophilicity from the methoxy and phenyl groups may improve membrane permeability but reduce solubility.
2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (Compound 15)
- Structure: Features a thiazole ring with a nitroguanidino group and pentanamide chain.
- The absence of a dihydrothiazol-2-ylidene ring reduces conjugation and planarity.
- Biological Activity : Reported activity values (8, 5, 5) suggest moderate potency, though the assay context is unspecified .
CF2: N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide
- Structure : Incorporates an isoxazole-sulfamoyl group and dioxoisoindoline moiety.
- Key Differences :
- The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding capacity, unlike the fluorine in the target compound.
- The isoxazole ring introduces a different heterocyclic scaffold, affecting target selectivity.
Crystallographic and Geometric Analysis
The target compound’s planar benzothiazole core, refined using SHELXL , contrasts with nonplanar analogs. For example, (Z)-N-[3-(2-Methoxyphenyl)-...]benzamide exhibits a puckered dihydrothiazole ring (mean σ(C–C) = 0.002 Å, R factor = 0.038) due to steric hindrance from the 2-methoxyphenyl group . Fluorine’s small size in the target compound minimizes steric distortion, preserving conjugation.
Hydrogen Bonding and Intermolecular Interactions
The pentanamide group in the target compound participates in hydrogen bonding via the carbonyl oxygen and NH group, similar to other amides . However, fluorine’s electronegativity may polarize the benzothiazole ring, stabilizing interactions with proximal hydrogen bond donors (e.g., -NH in proteins). In contrast, the nitro group in Compound 15 forms stronger but less selective hydrogen bonds .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazole moiety with a pentanamide side chain. The presence of a fluorine atom at the 4-position of the benzothiazole ring enhances its lipophilicity and may influence its biological interactions.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:
- Antiproliferative Effects : Compounds with similar structures have been shown to inhibit cancer cell proliferation through the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial effects against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus), indicating potential use in treating infections caused by resistant bacteria.
Biological Activity Data
A summary of biological activities related to the compound is presented in the following table:
Case Studies
- Anticancer Activity : A study demonstrated that a related benzothiazole derivative exhibited strong antiproliferative effects on MDA-MB-231 breast cancer cells. The compound induced significant apoptotic changes and affected microtubule dynamics, leading to cell cycle arrest at the G2/M phase. These findings suggest that this compound may possess similar properties and could be further investigated as a potential anticancer agent.
- Antibacterial Properties : Another investigation focused on the antibacterial efficacy of benzothiazole derivatives against MRSA. The results indicated that certain compounds displayed notable inhibitory activity against this pathogen, highlighting their potential as alternatives to traditional antibiotics in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
